1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride
Description
Properties
IUPAC Name |
1,5-dimethylpyrazole-3-carbohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-4-3-5(6(11)8-7)9-10(4)2;/h3H,7H2,1-2H3,(H,8,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBNGWXHOWBGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. The following sections outline its biological mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C6H10N4·HCl
- Molecular Weight : 174.63 g/mol
- CAS Number : 1268991-90-7
The structure of this compound includes a pyrazole ring substituted with methyl groups and a carbohydrazide moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It may exert its effects through:
- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit enzymes involved in tumor growth and inflammation.
- Modulation of Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation, leading to reduced proliferation of cancer cells.
- Antimicrobial Properties : It has demonstrated efficacy against several bacterial strains, suggesting a mechanism involving disruption of microbial cell integrity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- IC50 Values :
- MCF7: 3.79 µM
- A549: 26 µM
- HepG2: 17.82 µM
These values indicate significant cytotoxicity against cancer cells, with lower IC50 values suggesting higher potency (Table 1).
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : E. coli, S. aureus, Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : Effective concentrations were reported at levels comparable to standard antibiotics.
Table 2 summarizes the antimicrobial activity:
Case Studies
Several case studies have explored the therapeutic potential of pyrazole derivatives, including:
-
Antitumor Efficacy :
- A study reported that derivatives similar to this compound showed significant growth inhibition in tumor xenografts in vivo.
- The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Antifungal Activity :
- Research indicated that related compounds exhibited antifungal activity against Candida albicans and Aspergillus niger, with low genotoxicity profiles.
- This suggests a potential for development into antifungal therapeutics.
Scientific Research Applications
Pharmacological Applications
The pharmacological significance of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride is notable, as it exhibits a range of biological activities:
- Antimicrobial Activity : Several studies have reported the synthesis of pyrazole derivatives and their evaluation for antibacterial and antifungal properties. For instance, derivatives synthesized from pyrazole-3-carbohydrazide demonstrated effective antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : Research indicates that pyrazole derivatives possess anticancer activity. A study highlighted that compounds derived from pyrazole scaffolds showed significant cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .
- Antidiabetic Activity : Recent investigations have evaluated the anti-diabetic potential of pyrazole derivatives. The compound was tested for its ability to inhibit xanthine oxidase and exhibited promising antioxidant properties alongside its anti-diabetic effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Antidiabetic | Inhibition of xanthine oxidase |
Corrosion Inhibition
This compound has also been studied for its efficacy as a corrosion inhibitor. A detailed investigation into its performance in acidic environments (specifically HCl) revealed that the compound significantly reduces the corrosion rate of mild steel. The study utilized both experimental and theoretical approaches to establish its inhibitive properties .
Table 2: Corrosion Inhibition Performance
| Parameter | Value |
|---|---|
| Corrosion Rate (mm/year) | Reduced by ~80% |
| Concentration | 0.1 M |
| Environment | 1 M HCl |
Material Science Applications
The compound's potential in material science is also noteworthy. It serves as a precursor for synthesizing novel materials with unique properties. For example, its derivatives have been employed in the development of coordination complexes that exhibit interesting bio-inorganic properties, including antifungal activities superior to standard antifungal agents .
Case Study 1: Antimicrobial Evaluation
A study synthesized several pyrazole derivatives from this compound and evaluated their antimicrobial activities using standard methods against specific bacterial strains. The results indicated that certain derivatives had enhanced activity compared to the parent compound, highlighting the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Corrosion Inhibition
In another study focused on corrosion inhibition, the compound was applied to mild steel samples immersed in hydrochloric acid. The results showed a significant decrease in corrosion rates when treated with varying concentrations of the compound, demonstrating its effectiveness as a protective agent in corrosive environments .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyrazole Ring
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide
- Structure : Bromine at position 4 replaces hydrogen in the target compound.
- Properties: Molecular weight: 233.07 g/mol (vs. 154.17 g/mol for the base form of the target compound) . Density: 1.85 g/cm³ (predicted) .
4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide
Functional Group Modifications
1,5-Diarylpyrazole Carboxamides
- Structure : Aryl groups at positions 1 and 5; carboxamide (-CONH₂) instead of carbohydrazide .
- Synthesis: Prepared via hydrolysis of ester precursors using KOH in methanol .
4-Amino-1-methyl-1H-pyrazole-5-carboxamide
- Structure: Amino group at position 4 and carboxamide at position 5 .
- Impact: The amino group introduces basicity (pKa ~10–12), enhancing solubility in acidic environments.
Salt Forms and Solubility
Hydrochloride Salt vs. Neutral Forms
Data Tables
Table 1: Physicochemical Properties of Selected Pyrazole Derivatives
Preparation Methods
General Synthetic Strategy
The preparation of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride generally follows a pathway involving:
- Formation of the pyrazole ring with appropriate methyl substitutions.
- Introduction of the carbohydrazide group at the 3-position.
- Conversion to the hydrochloride salt form for stabilization and purification.
The synthesis is typically performed in polar organic solvents such as ethanol or methanol, often under reflux conditions to ensure reaction completion. Catalysts or bases may be used to facilitate specific steps, and reaction progress is monitored by thin-layer chromatography (TLC) or spectroscopic methods.
Detailed Preparation Method
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylate Intermediate
- Reagents: Ethanol, sodium ethoxide, diethyl oxalate, acetone.
- Procedure: Ethanol and sodium ethoxide are mixed with diethyl oxalate. Acetone is added slowly while maintaining the reaction temperature below 15 °C. The mixture is then kept under heat preservation for 24 hours to form an intermediate ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
- Control Parameters: Temperature is critical and must be maintained below 15 °C during addition to prevent side reactions.
- Yield: High, with controlled purity due to temperature and reagent dosing.
Step 2: Conversion to 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide
- Reagents: Dimethylformamide (DMF), methyl hydrazine (40% solution).
- Procedure: The intermediate from Step 1 is dissolved in DMF and cooled to 5–15 °C. Methyl hydrazine is added dropwise while keeping the temperature below 15 °C. After addition, the mixture is heated to 40–50 °C and maintained for 6 hours to complete the reaction.
- Post-Treatment: The reaction mixture is concentrated under reduced pressure to obtain the crude carbohydrazide product.
- Purification: The crude product is further purified by vacuum distillation or recrystallization to yield pure 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.
- Yield: Optimized by controlling reagent ratios and temperature.
Step 3: Formation of Hydrochloride Salt
- The free carbohydrazide is treated with hydrochloric acid in an appropriate solvent to form the hydrochloride salt.
- This step enhances the compound's stability and facilitates purification by crystallization.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Ethanol, sodium ethoxide, diethyl oxalate, acetone | <15 °C, 24 h heat preservation | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate intermediate | Temperature control critical |
| 2 | Intermediate, DMF, methyl hydrazine (40%) | 5–15 °C addition, then 40–50 °C for 6 h | 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide (free base) | Controlled addition and heating |
| 3 | Free base, HCl | Room temperature, crystallization | This compound | Salt formation for stability |
Analytical and Purity Data
- Melting Point: Typically around 252–254 °C for related pyrazole carbohydrazides.
- Spectroscopic Characterization:
- FT-IR: Characteristic NH stretching (3129–3295 cm⁻¹), CH stretching (2934–3000 cm⁻¹), carbonyl C=O (1703, 1650 cm⁻¹), and C=N (1602 cm⁻¹).
- ^1H NMR (DMSO-d6): Signals corresponding to methyl groups and pyrazole protons.
- Yield: Approximately 80–85% for the carbohydrazide compound under optimized conditions.
- Purity: Achieved through recrystallization and vacuum distillation, typically >98%.
Research Findings and Optimization Notes
- The reaction temperature and order of reagent addition critically affect the yield and purity.
- Maintaining low temperatures during addition steps minimizes side reactions and impurity formation.
- Use of ethanol or methanol as solvent facilitates solubility and reaction kinetics.
- The hydrochloride salt form improves compound handling and storage stability.
- Alternative methods involving phenyl isocyanate condensation with pyrazole carbohydrazide have been reported but are less relevant to the pure 1,5-dimethyl derivative.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Value | Impact on Synthesis |
|---|---|---|
| Solvent | Ethanol or Methanol | Solubility and reaction medium |
| Reaction Temperature (Step 1) | <15 °C | Controls intermediate formation |
| Reaction Time (Step 1) | 24 hours | Ensures complete conversion |
| Reaction Temperature (Step 2 Addition) | 5–15 °C | Minimizes side reactions |
| Reaction Temperature (Step 2 Heating) | 40–50 °C | Completes carbohydrazide formation |
| Methyl Hydrazine Ratio | 1.5–1.6 equiv. | Drives reaction to completion |
| Purification | Recrystallization, vacuum distillation | Enhances purity and yield |
| Final Salt Formation | HCl treatment | Stabilizes product as hydrochloride |
Q & A
Q. Methodological Answer :
DFT Calculations : Use Gaussian or ORCA to compute electrostatic potential (ESP) maps, identifying electrophilic centers (e.g., carbonyl carbon).
Transition State Analysis : Locate TS structures for substitution pathways (e.g., SN2 at the carbohydrazide group) using QM/MM methods.
Solvent Effects : Apply PCM models to simulate polar solvents (e.g., DMSO) .
Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).
Advanced: What strategies resolve contradictions between theoretical and experimental data on the compound’s biological activity?
Methodological Answer :
Discrepancies often arise from:
- Solubility Issues : Use co-solvents (e.g., DMSO/PBS mixtures) to improve bioavailability in cell assays.
- Metabolic Instability : Perform stability studies in liver microsomes (e.g., rat S9 fractions) to identify degradation pathways.
- Target Selectivity : Use CRISPR-edited cell lines to isolate off-target effects .
Case Study : If anti-inflammatory activity in vitro fails to translate in vivo, evaluate pharmacokinetic parameters (e.g., Cmax, t1/2) .
Basic: What spectroscopic techniques are used to characterize this compound, and how are peaks assigned?
Q. Methodological Answer :
- <sup>1</sup>H NMR : Key signals include:
- Pyrazole C-H protons: δ 6.2–6.8 ppm (doublet, J = 2.5 Hz).
- N–CH3: δ 2.5–3.0 ppm (singlet) .
- IR Spectroscopy : Confirm hydrazide formation via N–H stretch (3200–3350 cm<sup>−1</sup>) and C=O (1650–1680 cm<sup>−1</sup>).
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]<sup>+</sup> at m/z 215.1 (calculated) .
Advanced: How does substituent variation on the pyrazole ring influence pharmacological activity?
Q. Methodological Answer :
SAR Studies : Synthesize analogs with substituents at positions 1, 3, and 2.
Biological Assays :
- Antimicrobial : MIC testing against S. aureus and E. coli.
- Anticancer : MTT assay on HeLa or MCF-7 cells.
Key Findings :
- Electron-withdrawing groups (e.g., –Cl) enhance antimicrobial activity by 40% .
– Bulky substituents (e.g., phenyl) reduce solubility but improve target binding .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Methodological Answer :
Purification : Replace column chromatography with recrystallization (ethanol/water) for gram-scale batches.
Yield Optimization :
- Use flow chemistry for controlled ester hydrolysis (residence time: 30 min at 100°C).
- Avoid over-acidification (pH < 2) to prevent decomposition.
Quality Control :
- ICP-MS for heavy metal traces.
- Chiral HPLC to exclude racemization .
Basic: What are the documented biological activities of this compound, and what mechanisms are proposed?
Q. Methodological Answer :
- Antimicrobial : Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition (IC50 = 12 µM) .
- Anticancer : Induces apoptosis in leukemia cells (Caspase-3 activation, EC50 = 8 µM) .
- Anti-inflammatory : Suppresses COX-2 expression in RAW 264.7 macrophages (80% inhibition at 50 µM) .
Advanced: How can structural modifications enhance the compound’s metabolic stability without compromising activity?
Q. Methodological Answer :
Bioisosteric Replacement : Swap the hydrazide group with a 1,2,4-triazole to resist hydrolysis.
Prodrug Design : Introduce acetyl-protected hydroxyl groups for sustained release.
In Silico Screening : Use AutoDock Vina to predict binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) .
Basic: What safety precautions are recommended when handling this compound in the laboratory?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis (risk of HCl gas release).
- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with NaHCO3.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
